The compound known as (alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol is a complex organic molecule with significant implications in medicinal chemistry. It belongs to the broader category of organic compounds and is structurally characterized as a derivative of triazole and pyrimidine, which are important in various biological applications.
This compound can be sourced from various chemical databases, including DrugBank and PubChem, which provide detailed information on its structure, classification, and potential applications in pharmaceuticals. Its chemical identifiers include a CAS number and several synonyms that reflect its structural components.
The compound is classified under:
The synthesis of (alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol typically involves multi-step organic reactions. The process may include:
Key technical aspects include controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.
The molecular structure of the compound can be represented by its chemical formula . The structural formula showcases the arrangement of atoms within the molecule, highlighting the triazole and pyrimidine rings along with fluorinated phenyl groups.
The compound participates in various chemical reactions typical for triazole and pyrimidine derivatives:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics, often analyzed through spectroscopic methods such as NMR or mass spectrometry.
The mechanism of action for (alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol typically involves:
Research indicates that compounds with similar structures often exhibit activity against specific enzymes involved in cancer or infectious diseases.
Characterization techniques such as X-ray crystallography can provide insights into the solid-state structure, while thermal analysis can assess stability.
The compound has potential applications in:
Its unique structural features make it a candidate for further exploration in drug discovery programs targeting various therapeutic areas including oncology and infectious diseases.
Stereochemical notation serves as the universal language for describing the three-dimensional arrangement of atoms in chiral molecules—a critical determinant of molecular behavior in chemical and biological systems. The combined descriptor "(alphaS,betaR)-" represents a sophisticated notation system that integrates Greek letter positional labels with Cahn-Ingold-Prelog (CIP) stereodescriptors. This dual-labeling approach precisely defines the absolute configuration at two distinct stereogenic centers within a single molecule: The center designated "α" bears the S-configuration, while the "β"-labeled center possesses the R-configuration. Such notation transcends simple R/S assignment by incorporating positional specificity essential for interpreting complex chiral molecules with multiple stereocenters. The biological imperative for this precision stems from the ubiquitous phenomenon of chirality-dependent molecular recognition, where enzymes, receptors, and other biomolecules exhibit exquisite sensitivity to stereochemistry. The notation system thus provides an unambiguous framework for predicting and rationalizing stereospecific interactions in drug design, enzymology, and materials science [4] [8].
The "(alphaS,betaR)-" descriptor constitutes a hierarchical labeling system requiring sequential analysis:
Table 1: Key Stereochemical Descriptors in (alphaS,betaR)- Notation
Descriptor Type | Symbol | Interpretation |
---|---|---|
Positional Label | α | Chiral center closest to principal functional group/scaffold |
Positional Label | β | Chiral center second closest to principal functional group/scaffold |
Stereochemical | S | Counterclockwise arrangement of priority groups (when lowest priority is eclipsed) |
Stereochemical | R | Clockwise arrangement of priority groups (when lowest priority is eclipsed) |
The CIP system emerged from a critical need to unambiguously specify absolute configuration, overcoming limitations of earlier systems like D/L notation which described relative configurations:
Table 2: Milestones in CIP Rule Development
Year | Milestone | Significance |
---|---|---|
1956 | First CIP Sequence Rules Proposed | Introduced R/S concept for tetrahedral centers |
1966 | Comprehensive CIP System Published | Detailed rules for stereocenters, double bonds (E/Z), and complex substituents |
1974 | Incorporation into IUPAC Organic Nomenclature | Official global standardization of stereochemical notation |
1982 | Clarification of Double/Triple Bond Handling | Defined "phantom atom" replication for priority assignment in unsaturated systems |
2013 | Revised IUPAC Recommendations | Addressed ambiguities in complex cyclic systems and high-coordination compounds |
The biological significance of the "(alphaS,betaR)-" configuration arises from the differential interaction of stereoisomers with chiral biological macromolecules. Enantiomers or diastereomers often exhibit profoundly distinct bioactivities:
Table 3: Biological Implications of Defined Stereochemistry Including (alphaS,betaR)- Analogs
Biological System | Stereochemical Dependence | Functional Consequence |
---|---|---|
Kinases/Phosphotransferases | Substrate chiral center configuration (e.g., sugar hydroxyls) | Catalytic efficiency; Ability to discriminate between stereoisomeric substrates |
Transmembrane Transporters (e.g., GLUT) | Stereochemistry of glycosidic bonds or C-linked glycoconjugates | Selective uptake into cells; Tumor-targeting efficiency (e.g., carboranyl-deoxyribosides) |
Antibiotic Activity (e.g., Beta-lactams) | Specific stereochemistry at multiple ring carbons | Binding to transpeptidase enzymes; Bacterial cell wall synthesis inhibition |
DNA/RNA-Protein Interactions | Stereochemistry of deoxyribose/ribose chiral centers | Helical structure stability; Protein-nucleic acid recognition fidelity |
The "(alphaS,betaR)-" notation thus transcends mere chemical nomenclature. It provides an essential predictive framework for understanding and manipulating interactions where spatial orientation is paramount. This precision enables rational design in medicinal chemistry (optimizing drug activity), chemical biology (probing enzyme mechanisms), and materials science (developing chiral polymers or crystals) by explicitly defining the 3D structure critical for function. The continued refinement of stereochemical notation, including integrated systems like (alphaS,betaR)-, remains vital for advancing molecular sciences [4] [5] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0